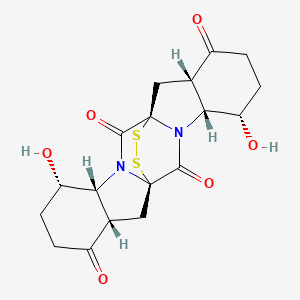

rostratin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O6S2 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(1R,4R,5S,9S,11R,14R,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone |

InChI |

InChI=1S/C18H20N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h7-8,11-14,23-24H,1-6H2/t7-,8-,11+,12+,13-,14-,17-,18-/m1/s1 |

InChI Key |

ICKHXBRXCAORGF-ZJNFRVSGSA-N |

SMILES |

C1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O |

Isomeric SMILES |

C1CC(=O)[C@H]2C[C@@]34C(=O)N5[C@H]6[C@H](CCC(=O)[C@H]6C[C@]5(C(=O)N3[C@H]2[C@H]1O)SS4)O |

Canonical SMILES |

C1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O |

Synonyms |

rostratin B |

Origin of Product |

United States |

Foundational & Exploratory

Rostratin B: A Technical Overview of a Cytotoxic Disulfide from a Marine-Derived Fungus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a naturally occurring cytotoxic disulfide that belongs to a class of cyclic dipeptides. It was first isolated from the marine-derived fungus Exserohilum rostratum, a microorganism found in association with a marine cyanobacterial mat.[1][2] Along with its analogs, Rostratins A, C, and D, this compound has demonstrated significant in vitro cytotoxicity against human colon carcinoma, marking it as a compound of interest for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the available data on this compound, including its cytotoxic activity, a plausible experimental protocol for its evaluation, and a hypothesized mechanism of action based on related compounds.

Chemical and Physical Properties

This compound is characterized by its disulfide bridge, a feature common to other members of the Rostratin family.

| Property | Value |

| Molecular Formula | C18H20N2O6S2 |

| Molecular Weight | 424.49 g/mol |

| Source | Fungus Exserohilum rostratum |

| Chemical Class | Cytotoxic Disulfide, Cyclic Dipeptide |

Biological Activity and Cytotoxicity

This compound has been shown to exhibit potent cytotoxic effects against the human colon carcinoma cell line HCT-116.[1][2] The cytotoxic activity of this compound and its analogs, as measured by their half-maximal inhibitory concentration (IC50), is summarized in the table below.

| Compound | IC50 against HCT-116 (µg/mL) |

| Rostratin A | 8.5 |

| This compound | 1.9 |

| Rostratin C | 0.76 |

| Rostratin D | 16.5 |

Data sourced from Tan RX, et al. J Nat Prod. 2004.[1][2]

Experimental Protocols

While the original publication describing this compound does not detail the specific cytotoxicity assay used, a standard protocol such as the Sulforhodamine B (SRB) assay is a common and reliable method for determining the cytotoxicity of a compound against adherent cell lines like HCT-116.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell density based on the measurement of cellular protein content.

Materials:

-

HCT-116 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action

The precise molecular mechanism of this compound's cytotoxicity has not been elucidated. However, based on its chemical structure as a disulfide-containing cyclic dipeptide and the known mechanisms of other cytotoxic fungal metabolites, a plausible hypothesis is that this compound induces cell death through the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to apoptosis.

This proposed pathway suggests that this compound may increase intracellular ROS levels, leading to DNA damage. This damage would then activate DNA damage response pathways, involving kinases like ATM and ATR, which in turn would activate the tumor suppressor p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Logical Relationship from Source to Effect

The discovery and initial characterization of this compound follow a logical progression from natural product screening to the identification of a bioactive compound.

Conclusion and Future Directions

This compound is a potent cytotoxic agent against human colon carcinoma cells in vitro. Its disulfide-containing cyclic dipeptide structure makes it an interesting candidate for further drug development. However, there is a significant lack of data regarding its mechanism of action, selectivity for cancer cells over normal cells, and in vivo efficacy. Future research should focus on:

-

Elucidating the molecular mechanism of action: Investigating the proposed ROS-mediated apoptotic pathway and identifying specific molecular targets.

-

Broadening the cytotoxicity profile: Screening this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

-

In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to identify the key structural features responsible for its cytotoxicity and to potentially develop more potent and selective compounds.

The information presented in this guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential anti-cancer therapeutic.

References

Rostratin B: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin B is a naturally occurring cytotoxic disulfide metabolite isolated from the marine-derived fungus Exserohilum rostratum. As a member of the epidithiodiketopiperazine (ETP) class of natural products, it exhibits significant potential for further investigation in oncology. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, including detailed experimental methodologies and a discussion of its potential mechanisms of action based on its structural class. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and Origin

This compound was first reported as one of four novel cytotoxic disulfides (rostratins A-D) isolated from the whole broth of the marine-derived fungus Exserohilum rostratum (strain CNK-630). This fungal strain was found in association with a marine cyanobacterial mat collected off the coast of Lanai, Hawaii.[1] The discovery highlighted the potential of marine-associated microorganisms as a source of novel bioactive secondary metabolites.

Table 1: Origin and Physicochemical Properties of this compound

| Property | Description |

| Producing Organism | Exserohilum rostratum (Strain CNK-630)[1] |

| Origin | Marine cyanobacterial mat, Lanai, Hawaii[1] |

| Compound Class | Disulfide, Epidithiodiketopiperazine (ETP) derivative[1] |

| Molecular Formula | C₁₈H₂₀N₂O₆S₂[2] |

| Molecular Weight | 424.5 g/mol |

Biological Activity: Cytotoxicity

This compound, along with its analogs, has demonstrated potent cytotoxic activity against human cancer cell lines. The initial discovery reported its efficacy against the HCT-116 human colon carcinoma cell line.

Table 2: In Vitro Cytotoxicity of Rostratins Against HCT-116 Cells

| Compound | IC₅₀ (µg/mL)[1] |

| Rostratin A | 8.5 |

| This compound | 1.9 |

| Rostratin C | 0.76 |

| Rostratin D | 16.5 |

Experimental Protocols

This section details the methodologies employed in the discovery and characterization of this compound.

Fungal Cultivation and Extraction

The production of this compound is achieved through the cultivation of Exserohilum rostratum.

-

Cultivation: The fungus is grown in a suitable liquid medium under static or agitated aerobic conditions. Incubation is typically carried out for several weeks to allow for the production of secondary metabolites.

-

Extraction: The whole culture broth is extracted with an organic solvent, such as ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Isolation of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate pure this compound.

-

Chromatography: A combination of techniques such as column chromatography (e.g., silica gel) and high-performance liquid chromatography (HPLC) with a C18 reversed-phase column is used for purification. Fractions are collected and monitored for the presence of the target compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

-

2D NMR Spectroscopy: A suite of two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the planar structure and proton-carbon connectivities.[1]

-

Modified Mosher's Method: The absolute stereochemistry of the chiral centers in this compound was determined using the modified Mosher's method. This involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), followed by analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the protons near the chiral center.[1]

References

An In-Depth Technical Guide to Rostratin B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a naturally occurring cytotoxic disulfide belonging to the epidithiodiketopiperazine (ETP) class of secondary metabolites. Isolated from the marine-derived fungus Exserohilum rostratum, this complex heterocyclic compound has demonstrated significant in vitro cytotoxic activity against human colon carcinoma, positioning it as a molecule of interest in the field of oncology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, including detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characterized by a central diketopiperazine ring bridged by a disulfide bond. This intricate architecture is fundamental to its biological activity.

Chemical Structure:

The definitive structure of this compound was elucidated through spectroscopic analysis.

A 2D representation of the this compound structure is provided below:

(A 2D chemical structure image of this compound would be inserted here if image generation were supported.)

Physicochemical Properties:

While comprehensive experimental data on the physical properties of this compound are limited in publicly available literature, some key characteristics can be summarized. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for its development as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₂O₆S₂ | [1] |

| Molecular Weight | 424.49 g/mol | [2] |

| Appearance | Solid (form not specified) | [3] |

| Cytotoxicity (IC₅₀) | 1.9 µg/mL (against HCT-116) | [2][4] |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. The disulfide bridge within the ETP scaffold is widely considered to be the key pharmacophore responsible for the biological activity of this class of compounds.

Cytotoxicity:

This compound exhibits potent cytotoxic effects against the HCT-116 human colon carcinoma cell line, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.9 µg/mL.[2][4] This level of potency warrants further investigation into its anticancer potential.

Mechanism of Action:

The precise molecular mechanism of action for this compound has not been extensively elucidated in the scientific literature. However, based on the known mechanisms of other ETP compounds, it is hypothesized that this compound may exert its cytotoxic effects through the following pathways:

-

Induction of Oxidative Stress: The disulfide bond can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS). An excess of ROS can overwhelm the cellular antioxidant defense systems, resulting in damage to DNA, proteins, and lipids, ultimately triggering apoptosis.

-

Inhibition of Key Enzymes: The electrophilic nature of the disulfide bond may allow it to react with nucleophilic residues (such as cysteine) in the active sites of critical enzymes, leading to their inactivation.

-

Disruption of Protein Function: Covalent modification of proteins by this compound could disrupt their normal function and interfere with essential cellular processes.

Further research is required to identify the specific protein targets and signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of research on this compound. The following sections provide methodologies based on the primary literature.

Isolation of this compound from Exserohilum rostratum

The following protocol is a summarized representation of the isolation procedure described by Tan RX, et al. (2004).

-

Fermentation: The marine-derived fungus Exserohilum rostratum is cultured in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: The whole fungal broth is harvested and extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds from the aqueous medium.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds. This multi-step process often involves:

-

Silica Gel Chromatography: The extract is first fractionated using silica gel chromatography with a solvent gradient of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using reversed-phase HPLC to yield pure this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of this compound against the HCT-116 cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: HCT-116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a serial dilution of this compound in culture medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Analysis

While the specific signaling pathways affected by this compound are yet to be fully elucidated, a hypothetical pathway can be proposed based on the known activities of other cytotoxic natural products that induce oxidative stress.

This proposed pathway suggests that this compound leads to an increase in intracellular ROS, which in turn causes cellular damage and stress, ultimately activating the apoptotic machinery and leading to programmed cell death.

Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Future research should focus on:

-

Total Synthesis: Development of an efficient total synthesis route would enable the production of larger quantities of this compound for further biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for identifying potential biomarkers for patient stratification.

-

In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models is a necessary step towards its clinical development.

-

Pharmacokinetic and Toxicological Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is required to evaluate its drug-like properties.

Conclusion

This compound is a potent cytotoxic natural product with a complex and intriguing chemical structure. Its significant in vitro activity against human colon carcinoma highlights its potential as a lead compound for the development of new anticancer therapies. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising molecule. Further investigation into its mechanism of action and in vivo efficacy is highly encouraged.

References

- 1. Ritterazine B, a new cytotoxic natural compound, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H20N2O6S2 | CID 11487079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

Rostratin B: A Technical Guide to its Cytotoxic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin B, a disulfide-containing cyclic dipeptide isolated from the marine-derived fungus Exserohilum rostratum, has demonstrated notable cytotoxic effects against human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While direct experimental evidence detailing its precise molecular pathways is limited, this document synthesizes the available data on its cytotoxicity and extrapolates a putative mechanism based on the well-documented activities of its chemical class. This guide includes quantitative data, hypothesized signaling pathways, and detailed experimental protocols relevant to the study of this promising natural product.

Introduction

This compound is a secondary metabolite produced by the fungus Exserohilum rostratum.[1] Structurally, it is classified as a cyclic dipeptide (diketopiperazine) featuring a critical disulfide bridge, a moiety often associated with the biological activity of this class of compounds.[2][3] The presence of this reactive disulfide bond suggests a potential for interaction with intracellular redox systems and thiol-containing proteins, leading to cellular dysfunction and death.

Quantitative Data: In Vitro Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against human cancer cells. All quantitative data available from the cited literature is summarized in the table below.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| This compound | HCT-116 (Human Colon Carcinoma) | Cytotoxicity | IC50 | 1.9 µg/mL | [4] |

Table 1: Summary of In Vitro Cytotoxicity Data for this compound.

Core Mechanism of Action: A Putative Model

Direct experimental elucidation of this compound's mechanism of action is not yet available in the scientific literature. However, based on the known mechanisms of other disulfide-containing cytotoxic compounds, a putative mechanism can be proposed. The disulfide bridge is hypothesized to be the key pharmacophore responsible for its biological activity.[2]

Induction of Oxidative Stress and Apoptosis

The disulfide bond in this compound is likely to be a key mediator of its cytotoxic effects. It is proposed that this compound induces apoptosis through the following interconnected mechanisms:

-

Generation of Reactive Oxygen Species (ROS): The disulfide bridge can undergo redox cycling within the cell, leading to the production of ROS. An excess of ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

-

Interaction with Cellular Thiols: The disulfide bond can react with intracellular free thiols, such as glutathione (GSH), and protein thiols. Depletion of the cellular antioxidant glutathione can further exacerbate oxidative stress. Modification of protein thiols can lead to enzyme inactivation and disruption of protein function, contributing to cellular demise.

-

Mitochondrial Pathway of Apoptosis: Oxidative stress and the disruption of cellular homeostasis are known to trigger the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, leading to programmed cell death.

Cell Cycle Arrest

Disulfide-containing compounds have been shown to induce cell cycle arrest.[5] For instance, diallyl disulfide can cause G2/M phase arrest in osteosarcoma cells.[5][6] It is plausible that this compound may also disrupt the cell cycle, preventing cancer cells from proliferating. This could occur through the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways

Based on the putative mechanism of action, several signaling pathways are likely to be involved in the cellular response to this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling cascade initiated by this compound, leading to apoptosis. This model is based on the known actions of other disulfide-containing cytotoxic agents.

References

- 1. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salt-Adapted Microorganisms: A Promising Resource for Novel Anti-Cancer Drug Discovery [mdpi.com]

- 3. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Epicoccin G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Rostratin B: A Technical Review of a Cytotoxic Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a naturally occurring disulfide compound isolated from the marine-derived fungus Exserohilum rostratum. It belongs to a class of cytotoxic epipolythiodioxopiperazine (ETP) alkaloids, which are known for their potent biological activities. This document provides a comprehensive technical overview of the existing literature on this compound, focusing on its cytotoxic effects, proposed mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Biological Data

The primary biological activity reported for this compound is its in vitro cytotoxicity against human colon carcinoma cells (HCT-116). The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its structural analogs, Rostratins A, C, and D, isolated from the same fungal source.

| Compound | Cell Line | IC50 (µg/mL) |

| Rostratin A | HCT-116 | 8.5 |

| This compound | HCT-116 | 1.9 |

| Rostratin C | HCT-116 | 0.76 |

| Rostratin D | HCT-116 | 16.5 |

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like this compound against an adherent cancer cell line such as HCT-116, based on the widely used Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Culture and Plating:

-

Human colon carcinoma (HCT-116) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000 to 10,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of this compound are prepared in the cell culture medium to achieve a range of final concentrations.

-

The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest this compound concentration.

-

The plates are incubated for a specified period, typically 48 or 72 hours.

3. Cell Fixation and Staining:

-

After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

The plates are incubated at 4°C for 1 hour.

-

The TCA is removed by washing the plates five times with slow-running tap water. The plates are then air-dried.

-

100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

4. Absorbance Measurement and Data Analysis:

-

The unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are again air-dried.

-

100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

The plates are shaken on a plate shaker for 5 minutes.

-

The optical density (OD) of each well is read on a microplate reader at a wavelength of 510 nm.

-

The percentage of cell growth inhibition is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been elucidated, its chemical structure as an epipolythiodioxopiperazine (ETP) provides strong indications of its likely mechanism of action. The cytotoxicity of ETPs is primarily attributed to their reactive disulfide bridge.

It is proposed that within the intracellular reducing environment, the disulfide bond of this compound can be cleaved, leading to the formation of reactive thiol species. These reactive intermediates can then participate in a futile redox cycle, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. The accumulation of ROS leads to oxidative stress, which can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. Furthermore, the reactive thiol groups can directly interact with and inactivate key cellular proteins, such as enzymes and transcription factors, by forming covalent adducts with their cysteine residues, thereby disrupting critical cellular processes.

Caption: Proposed mechanism of action for this compound.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a natural product extract for cytotoxic compounds, leading to the identification of active molecules like this compound.

Caption: Workflow for cytotoxicity screening of natural products.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a naturally occurring epidithiodiketopiperazine (ETP) first isolated from the marine-derived fungus Exserohilum rostratum.[1] As a member of the ETP class of secondary metabolites, this compound exhibits potent cytotoxic activity, making it and its analogs promising candidates for anticancer drug development. This technical guide provides a comprehensive overview of this compound, its related compounds, their biological activities, and the underlying mechanisms of action. It is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a central diketopiperazine ring bridged by a disulfide bond. This strained disulfide linkage is believed to be crucial for their biological activity. The chemical structures of this compound and its naturally occurring analogs, Rostratin A, C, and D, are presented below.

Table 1: Chemical Properties of Rostratin Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Rostratin A | C18H24N2O6S2 | 428.5 | 11293291[2] |

| This compound | C18H22N2O6S2 | 426.5 | Not available |

| Rostratin C | C20H24N2O8S2 | 484.5 | 11248709 |

| Rostratin D | C18H22N2O5S2 | 410.5 | Not available |

Biological Activity and Cytotoxicity

This compound and its analogs have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The initial study on these compounds reported their activity against the HCT-116 human colon carcinoma cell line.

Table 2: In Vitro Cytotoxicity of Rostratin Analogs against HCT-116 Cells

| Compound | IC50 (µg/mL) |

| Rostratin A | 8.5 |

| This compound | 1.9 |

| Rostratin C | 0.76 |

| Rostratin D | 16.5 |

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its mechanism of action is believed to be consistent with that of other epidithiodiketopiperazines. The cytotoxic effects of ETPs are generally attributed to their ability to induce apoptosis and modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Putative Signaling Pathways Affected by this compound

Based on the known activities of related ETP compounds, this compound is likely to exert its anticancer effects through the modulation of one or more of the following signaling pathways:

-

Induction of Apoptosis: ETPs are known to trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.

-

Inhibition of the HIF-1 Pathway: Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis and cell survival. Several ETPs have been shown to inhibit HIF-1 activity, thereby suppressing tumor growth.

-

Modulation of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is a hallmark of many cancers. Some ETPs can modulate NF-κB signaling, leading to decreased cancer cell survival.

-

Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer. Inhibition of this pathway by ETPs can lead to cell cycle arrest and apoptosis.

Synthesis of this compound Analogs

The complex stereochemistry of this compound presents a significant synthetic challenge. However, a total synthesis of 8,8'-epi-ent-rostratin B, a stereoisomer of this compound, has been reported.[1] This synthesis provides a framework for the preparation of various analogs for structure-activity relationship (SAR) studies. A generalized workflow for the synthesis of ETPs is outlined below.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a representative method for determining the in vitro cytotoxicity of this compound and its analogs against the HCT-116 human colon carcinoma cell line.

Materials:

-

HCT-116 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound and analogs

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete DMEM. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMEM with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with potent anticancer activity. Their unique chemical structures and complex mechanisms of action offer multiple avenues for further research and development. Future efforts should focus on:

-

Total Synthesis: Development of efficient and scalable synthetic routes to this compound and a diverse library of analogs.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the Rostratin scaffold to identify key structural features responsible for cytotoxicity and to optimize potency and selectivity.

-

Mechanism of Action Elucidation: Detailed investigation of the specific molecular targets and signaling pathways modulated by this compound to better understand its anticancer effects.

-

In Vivo Efficacy Studies: Evaluation of the most promising analogs in preclinical animal models of cancer to assess their therapeutic potential.

The continued exploration of this compound and its related compounds holds significant promise for the discovery of novel and effective anticancer agents.

References

Toxicological Profile of Rostratin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available toxicological information for rostratin B. As of the date of this publication, publicly accessible data is limited primarily to in vitro cytotoxicity. To provide a more comprehensive profile, this guide includes extrapolated information from the broader class of epipolythiodiketopiperazine (ETP) alkaloids, to which this compound belongs. This information should be interpreted with caution and is intended for research and informational purposes only.

Introduction

This compound is a secondary metabolite isolated from the marine-derived fungus Exserohilum rostratum. It belongs to the class of epipolythiodiketopiperazine (ETP) alkaloids, a group of fungal metabolites known for their potent biological activities. Structurally, this compound is a disulfide-containing diketopiperazine. The presence of the disulfide bridge is a hallmark of the ETP class and is believed to be crucial for their cytotoxic effects. Given its potent in vitro cytotoxicity, this compound is a compound of interest for further investigation in oncology and other therapeutic areas. This document aims to provide a comprehensive overview of its known toxicological properties and to infer its potential toxicological profile based on related compounds.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited to its in vitro cytotoxicity against a single human cancer cell line.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HCT-116 (Human Colon Carcinoma) | Not specified | IC50 | 1.9 µg/mL | [Tan RX, et al., 2004] |

No in vivo toxicity data, such as LD50 values, are currently available in the public domain for this compound.

Inferred Toxicological Profile from Epipolythiodiketopiperazines (ETPs)

Due to the limited specific data for this compound, the toxicological profile of the broader ETP class of compounds is presented here to provide a predictive overview. ETPs are known for their potent cytotoxic, antimicrobial, and antiviral activities.

General Toxicity

ETPs, such as the well-studied gliotoxin and chaetocin, have demonstrated significant toxicity in various in vivo models. The toxicity is often dose-dependent and can affect multiple organ systems. The primary target organ for toxicity can vary depending on the specific ETP and the route of administration.

Genotoxicity

The genotoxic potential of many ETPs has not been extensively characterized. However, some studies on related compounds suggest that they may induce DNA damage. The proposed mechanisms of cytotoxicity, particularly the generation of reactive oxygen species (ROS), indicate a potential for genotoxic effects. Standard genotoxicity assays, such as the Ames test, micronucleus assay, and chromosomal aberration test, would be necessary to determine the genotoxic profile of this compound.

Carcinogenicity, Reproductive and Developmental Toxicity

There is currently no available data on the carcinogenicity, reproductive, or developmental toxicity of this compound or many other ETPs. Long-term animal studies would be required to assess these toxicological endpoints.

Safety Pharmacology

No safety pharmacology studies have been reported for this compound. A standard safety pharmacology core battery would assess the effects of the compound on the cardiovascular, central nervous, and respiratory systems to identify potential off-target effects that could pose a risk in a clinical setting.

Mechanism of Cytotoxic Action (Inferred from ETPs)

The cytotoxicity of ETPs is intrinsically linked to the presence of the disulfide bridge. Several mechanisms have been proposed for their mode of action, and it is likely that a combination of these contributes to their potent biological activity.

Generation of Reactive Oxygen Species (ROS)

The disulfide bond in ETPs can undergo redox cycling within the cell. This process can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An excess of ROS can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.[1]

Inhibition of Proteins via Thiol-Disulfide Exchange

The disulfide bridge of ETPs can react with free thiol groups of cysteine residues in proteins. This can lead to the formation of mixed disulfides, thereby inactivating the protein. This mechanism can disrupt a wide range of cellular processes that depend on the function of thiol-containing enzymes and transcription factors.[2][3]

Zinc Ejection from Zinc-Finger Proteins

Some ETPs have been shown to interact with zinc-finger motifs in proteins. These motifs are crucial for the structure and function of many transcription factors and other DNA-binding proteins. ETPs can chelate the zinc ion, leading to its ejection from the protein and subsequent loss of function.[1]

Experimental Protocols

Detailed experimental protocols for the specific study that determined the IC50 of this compound are not publicly available. However, a general methodology for a standard in vitro cytotoxicity assay is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Proposed Mechanisms of ETP Cytotoxicity

Caption: Proposed cytotoxic mechanisms of action for ETP alkaloids like this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: A typical experimental workflow for an MTT-based in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound is a potent cytotoxic agent in vitro. However, a comprehensive toxicological profile is currently lacking. Based on its structural class (ETP alkaloid), it can be inferred that this compound may exhibit a complex toxicological profile, including the potential for oxidative stress, protein inhibition, and off-target effects. Further studies are essential to fully characterize its toxicological properties and to determine its therapeutic potential. Recommended future studies include:

-

In vitro cytotoxicity screening against a broader panel of cancer and non-cancer cell lines.

-

A full battery of genotoxicity assays .

-

In vivo acute and chronic toxicity studies in relevant animal models to determine LD50 values and identify target organs of toxicity.

-

A comprehensive safety pharmacology assessment.

-

Detailed mechanistic studies to elucidate the precise signaling pathways affected by this compound.

The generation of these data will be critical for any future consideration of this compound as a potential therapeutic agent.

References

Rostratin B: A Review of Preclinical Data and Future Research Directions

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetic and pharmacodynamic properties of rostratin B, a cytotoxic disulfide compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel cytotoxic agents.

Introduction

This compound is a disulfide-containing natural product that has demonstrated cytotoxic activity in preclinical studies. Its potential as an anticancer agent warrants a thorough investigation of its pharmacological properties to guide further development. This guide summarizes the available data on this compound and outlines the necessary experimental protocols to build a comprehensive pharmacokinetic and pharmacodynamic profile.

Pharmacodynamics

The primary pharmacodynamic effect of this compound identified to date is its in vitro cytotoxicity.

In Vitro Cytotoxicity:

-

This compound has been shown to be cytotoxic against the human colon carcinoma cell line, HCT-116.[1][2]

-

The half-maximal inhibitory concentration (IC50) against this cell line is 1.9 μg/mL.[1][2]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μg/mL) |

| HCT-116 | Colon Carcinoma | 1.9 |

Mechanism of Action:

The precise mechanism of action for this compound has not yet been elucidated. Due to the absence of data on the signaling pathways modulated by this compound, a visual representation cannot be provided at this time. Further research is required to identify its molecular targets and the downstream signaling cascades it affects.

Pharmacokinetics

There is currently no publicly available data on the pharmacokinetics of this compound, covering its absorption, distribution, metabolism, and excretion (ADME). The following table outlines the key pharmacokinetic parameters that need to be determined through future preclinical studies.

Table 2: Key Pharmacokinetic Parameters for this compound (Data Not Available)

| Parameter | Symbol | Value |

| Absorption | ||

| Bioavailability (%) | F | Data not available |

| Time to maximum concentration (hr) | Tmax | Data not available |

| Maximum concentration (ng/mL) | Cmax | Data not available |

| Area under the curve (ng·hr/mL) | AUC | Data not available |

| Distribution | ||

| Volume of distribution (L/kg) | Vd | Data not available |

| Protein binding (%) | Data not available | |

| Metabolism | ||

| Primary metabolizing enzymes | Data not available | |

| Major metabolites | Data not available | |

| Excretion | ||

| Elimination half-life (hr) | t1/2 | Data not available |

| Clearance (mL/min/kg) | CL | Data not available |

| Major route of excretion | Data not available |

Proposed Experimental Protocols

To address the significant knowledge gaps in the pharmacology of this compound, the following experimental workflows are proposed.

In Vitro Pharmacodynamic Studies

Objective: To elucidate the mechanism of action of this compound.

Experimental Workflow:

Caption: In vitro pharmacodynamics experimental workflow.

In Vitro ADME Studies

Objective: To characterize the absorption, metabolism, and potential for drug-drug interactions of this compound.

Experimental Workflow:

Caption: In vitro ADME experimental workflow.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

Experimental Workflow:

Caption: In vivo pharmacokinetics experimental workflow.

Conclusion and Future Directions

The current understanding of this compound's pharmacology is limited to its in vitro cytotoxicity against a single cancer cell line. To advance its development as a potential therapeutic agent, a comprehensive investigation into its pharmacokinetics and pharmacodynamics is imperative. The experimental workflows proposed in this guide provide a roadmap for generating the necessary data to establish a robust preclinical profile for this compound. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and characterizing its ADME properties to enable further in vivo efficacy and safety studies.

References

In-depth Technical Guide on Rostratin B Target Identification Studies

A comprehensive review of the current scientific literature reveals a notable absence of dedicated studies on the molecular target identification of rostratin B. While this natural product, a cytotoxic disulfide, has been identified, its specific cellular binding partners and mechanism of action remain largely uncharacterized in publicly accessible research. This guide, therefore, serves to summarize the limited available information on this compound and to outline the established experimental methodologies that would be pivotal for its future target identification and validation.

Current Knowledge of this compound

This compound is a secondary metabolite isolated from the fungus Exserohilum rostratum.[1] What is known is its potent cytotoxic activity against the human colon carcinoma cell line, HCT-116.

| Compound | Cell Line | Activity | Value |

| This compound | HCT-116 | Cytotoxicity | IC50: 1.9 µg/mL |

Table 1: Cytotoxic Activity of this compound

Beyond this initial finding, there is a significant gap in the scientific literature regarding the elucidation of its molecular targets and the signaling pathways it perturbs to exert its cytotoxic effects.

Methodological Framework for Target Identification

The process of identifying the molecular target of a novel bioactive compound like this compound, often referred to as target deconvolution, is a critical step in drug discovery and development. It provides insights into the compound's mechanism of action, potential therapeutic applications, and possible side effects. Several robust experimental strategies are routinely employed for this purpose.

A common strategy involves the use of chemical proteomics, where a molecule of interest is chemically modified to serve as a "bait" to "fish" for its binding partners within a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Probe Synthesis: this compound would first be synthesized with a linker arm and a reactive group (e.g., an alkyne or biotin). This modification should be designed to minimize disruption of the compound's native bioactivity.

-

Immobilization: The modified this compound probe is then immobilized onto a solid support, such as agarose or magnetic beads.

-

Affinity Enrichment: The immobilized probe is incubated with a cell lysate. Proteins that specifically bind to this compound will be captured on the beads.

-

Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

-

Elution: The specifically bound proteins are eluted from the beads.

-

Proteomic Analysis: The eluted proteins are identified and quantified using mass spectrometry-based proteomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Figure 1. A generalized workflow for target identification using affinity chromatography coupled with mass spectrometry.

Alternative methods that do not require chemical modification of the compound are also available. These can be advantageous if derivatization of this compound proves to be challenging or compromises its activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Intact cells or cell lysates are treated with this compound at various concentrations.

-

Heating: The treated samples are heated to a range of temperatures.

-

Protein Precipitation: Unstable proteins will denature and precipitate upon heating. The binding of a ligand (this compound) can stabilize its target protein, increasing its melting temperature.

-

Quantification: The amount of soluble protein remaining at each temperature is quantified using techniques like Western blotting for a specific candidate or mass spectrometry for a proteome-wide analysis.

-

Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Figure 2. The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Target Validation and Pathway Analysis

Once candidate target proteins are identified, further validation is crucial. This can involve techniques such as:

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity between this compound and the purified candidate protein.

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

-

Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the candidate target protein and observing if the cells become resistant to this compound-induced cytotoxicity.

Upon validation of a direct target, further studies would be necessary to elucidate the downstream signaling pathways affected by the interaction of this compound with its target. This would typically involve transcriptomic and proteomic analyses of cells treated with this compound to identify changes in gene and protein expression, as well as post-translational modifications.

Figure 3. A conceptual signaling pathway illustrating the mechanism of action of this compound following target engagement.

The exploration of this compound's molecular targets presents a compelling opportunity for future research. While current knowledge is limited to its cytotoxic potential, the application of established target identification methodologies, as outlined in this guide, will be instrumental in unraveling its mechanism of action. Such studies will not only illuminate the fundamental biology of this natural product but also pave the way for its potential development as a therapeutic agent.

References

Pathways Modulated by Rostratin B: A Technical Guide

Disclaimer: Scientific literature detailing the specific cellular pathways modulated by Rostratin B is currently limited. This guide summarizes the available data for this compound and extrapolates potential mechanisms of action based on its chemical structure as a cytotoxic disulfide and the known biological activities of related fungal secondary metabolites. The pathways and experimental protocols described herein are presented as a framework for future research and should be interpreted as potential, rather than confirmed, mechanisms of action for this compound.

Introduction to this compound

This compound is a disulfide-containing secondary metabolite isolated from the fungus Exserohilum rostratum. Like other cytotoxic natural products, it has garnered interest for its potential as an anticancer agent. Its disulfide bond is a key structural feature that likely plays a significant role in its biological activity.

Known Biological Activity of this compound

To date, the primary reported biological activity of this compound is its cytotoxicity against human colon carcinoma cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| HCT-116 (Human Colon Carcinoma) | Not Specified | IC50 | 1.9 µM | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Potential Mechanism of Action: The Role of the Disulfide Bond

The disulfide bond is a reactive functional group that can undergo thiol-disulfide exchange with cysteine residues in proteins. This interaction can lead to the formation of mixed disulfides, altering protein structure and function. This is a common mechanism of action for cytotoxic disulfides.

Diagram 1: Proposed Mechanism of Action for Cytotoxic Disulfides

Caption: Proposed mechanism of this compound via thiol-disulfide exchange.

Potentially Modulated Cellular Pathways

Based on the cytotoxic nature of this compound and the known effects of other cytotoxic agents, the following pathways are likely to be modulated. It is important to reiterate that these are hypothesized and not yet experimentally confirmed for this compound.

Apoptosis

Cytotoxic compounds frequently induce programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

References

Early-Stage Research on Rostratin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin B, a disulfide-containing cyclic dipeptide, has emerged as a molecule of interest in early-stage cancer research due to its potent cytotoxic effects against human colon carcinoma. Isolated from the marine-derived fungus Exserohilum rostratum, this natural product belongs to the dithiodiketopiperazine class of compounds, a group known for diverse and significant biological activities. This technical guide provides a comprehensive overview of the foundational research on this compound, including its isolation, structural characterization, in vitro cytotoxicity, and a plausible synthetic pathway. Detailed experimental protocols and visual representations of key processes are included to facilitate further investigation and development of this promising cytotoxic agent.

Introduction

Natural products continue to be a vital source of novel therapeutic agents, particularly in oncology. The marine environment, with its vast biodiversity, offers a rich and largely untapped reservoir of unique chemical structures with potent biological activities. This compound, a secondary metabolite of the marine-derived fungus Exserohilum rostratum, represents one such discovery. Its characterization has revealed a complex heterocyclic framework incorporating a disulfide bridge, a structural motif often associated with potent cytotoxicity. Early studies have demonstrated its significant growth inhibitory effects on human cancer cell lines, warranting further exploration of its therapeutic potential. This document serves as a detailed resource for researchers, summarizing the initial findings and providing the necessary technical information to build upon this early-stage research.

Isolation and Structure

This compound was first isolated from the whole broth of a cultured marine-derived fungus, Exserohilum rostratum, which was found in association with a marine cyanobacterial mat. The structure of this compound was elucidated through a combination of chemical degradation and extensive two-dimensional nuclear magnetic resonance (NMR) techniques. The absolute configuration of the rostratins, including this compound, was determined using the modified Mosher's method.

Biological Activity: In Vitro Cytotoxicity

Early-stage research has primarily focused on the cytotoxic properties of this compound against human cancer cell lines. The most definitive data comes from studies on the human colon carcinoma cell line, HCT-116.

Quantitative Cytotoxicity Data

The inhibitory concentration (IC50) value for this compound against HCT-116 cells has been determined, highlighting its potent anti-proliferative activity. For comparison, the IC50 values of other rostratins isolated from the same fungal strain are also presented.

| Compound | Cell Line | IC50 (µg/mL) |

| Rostratin A | HCT-116 | 8.5 |

| This compound | HCT-116 | 1.9 |

| Rostratin C | HCT-116 | 0.76 |

| Rostratin D | HCT-116 | 16.5 |

Caption: In vitro cytotoxicity of rostratins A-D against the human colon carcinoma cell line, HCT-116.[1]

Experimental Protocol: HCT-116 Cytotoxicity Assay

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like this compound against the HCT-116 cell line, based on standard methodologies.

Materials:

-

HCT-116 human colon carcinoma cell line

-

McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: HCT-116 cells are harvested from culture flasks using trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well plates at a density of approximately 5,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Assay: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Testing

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Synthesis of this compound Stereoisomer

While a total synthesis of this compound has not been explicitly reported in the reviewed literature, a total synthesis of its stereoisomer, 8,8′-epi-ent-rostratin B, has been achieved. This synthesis provides a viable strategic framework for the eventual synthesis of this compound itself. The key steps involve a direct two-directional sulfenylation, photooxygenation, and a Kornblum–DeLaMare rearrangement.

Synthetic Scheme Overview

The synthesis begins with the construction of a diketopiperazine core, followed by the introduction of the disulfide bridge and subsequent oxidative modifications to install the hydroxyl groups.

Caption: Key stages in the synthesis of a this compound stereoisomer.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not yet been elucidated in published research. However, based on the known activities of other cytotoxic dithiodiketopiperazines, it is plausible that this compound induces apoptosis in cancer cells. Many compounds in this class are known to generate reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic signaling cascades.

Plausible Signaling Pathway: Intrinsic Apoptosis

A likely pathway initiated by this compound-induced cellular stress is the intrinsic (mitochondrial) apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Future Directions

The early-stage research on this compound has established it as a potent cytotoxic agent with a compelling chemical structure. Future research efforts should be directed towards:

-

Elucidation of the Mechanism of Action: Detailed studies are required to confirm the hypothesized apoptotic mechanism and to identify the specific molecular targets of this compound. This would involve assays for caspase activation, mitochondrial membrane potential, and ROS generation.

-

Total Synthesis: The development of a robust and scalable total synthesis of this compound is crucial for producing sufficient quantities for further preclinical development and for the generation of analogues for structure-activity relationship (SAR) studies.

-

In Vivo Efficacy: Evaluation of the anti-tumor efficacy of this compound in animal models of human cancer is a critical next step to assess its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound are necessary to evaluate its drug-like properties.

Conclusion

This compound is a promising natural product with demonstrated potent in vitro cytotoxicity against human colon carcinoma. While research is still in its nascent stages, the available data on its isolation, structure, and the synthetic strategies for related compounds provide a solid foundation for future investigation. The elucidation of its mechanism of action and in vivo studies will be pivotal in determining its potential as a novel anticancer therapeutic. This guide provides a comprehensive summary of the current knowledge to aid researchers in advancing the study of this intriguing molecule.

References

Methodological & Application

Rostratin B: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a cytotoxic disulfide compound that has demonstrated potential as an anti-cancer agent.[1] Its efficacy has been noted in vitro against human colon carcinoma (HCT-116) cells. This document provides detailed application notes and standardized protocols for in vitro assays to facilitate further research into the biological activity and mechanism of action of this compound. The following protocols are foundational for assessing its cytotoxic effects, impact on cell cycle progression, and induction of apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | HCT-116 (Human Colon Carcinoma) | Not Specified | 1.9 µg/mL | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.

Materials:

-

This compound

-

Human cancer cell line (e.g., HCT-116)

-

Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

-

This compound

-

Human cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

-

Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC is detected on the FL1 channel and PI on the FL2 or FL3 channel.

-

Gate the cell population and analyze the distribution of cells in the four quadrants:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells by staining DNA with propidium iodide and analyzing by flow cytometry.

Materials:

-

This compound

-

Human cancer cell line

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

-

-

Cell Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of PI.

-

Analyze the histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) in response to this compound treatment.

Materials:

-

This compound

-

Human cancer cell line

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-